1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone
Overview
Description
“1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone” is a chemical compound with the molecular formula C13H9F3N2O2 . It has a molecular weight of 282.22 .
Molecular Structure Analysis
The molecular structure of “1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone” consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone” include its molecular weight (282.22) and molecular formula (C13H9F3N2O2) . Unfortunately, specific details like density, melting point, and boiling point are not available in the retrieved resources.Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines and its derivatives are used in the agrochemical and pharmaceutical industries .
- The major use of these derivatives is in the protection of crops from pests .
- More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
- The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
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Antifungal, Insecticidal, and Anticancer Properties
- Trifluoromethyl pyrimidine derivatives containing an amide moiety were designed and synthesized .
- These compounds were evaluated for their antifungal, insecticidal, and anticancer properties .
- Some of the compounds exhibited good in vitro antifungal activities against several fungi at 50 μg/ml .
- The synthesized compounds showed moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda at 500 μg/ml .
- The synthesized compounds indicated certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml .
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Fungicidal Activity
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Neuroprotection and Anti-neuroinflammatory Agents
- Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
- A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized .
- These compounds were evaluated for their neuroprotective, anti-neuroinflammatory activity on human microglia and neuronal cell model .
- The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
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Analgesic Potential
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Antibacterial, Antimycobacterial, Anti-inflammatory, Antitumor, Antidiabetic, Anti-allergic, Antipyretic, Antiviral, Antioxidant, Anti-amoebic, Antihelmintic, Antifungal and Ulcerogenic Activities
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. Given the broad range of activities exhibited by other pyrimidine derivatives, “1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone” may also have potential applications in medicinal chemistry .
properties
IUPAC Name |
1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-8(19)9-2-4-10(5-3-9)20-12-17-7-6-11(18-12)13(14,15)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVULMVVFRPTDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101183587 | |
Record name | 1-[4-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101183587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone | |
CAS RN |
1227954-94-0 | |
Record name | 1-[4-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101183587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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